2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a pyridine ring, a trifluoromethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide typically involves multiple steps. One common approach is to start with the preparation of the key intermediate, 3-Chloro-5-(trifluoromethyl)pyridine. This intermediate can be synthesized through the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
The next step involves the introduction of the sulfanylacetyl group to the pyridine intermediate. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions. Finally, the thiourea moiety is introduced through a reaction with 4-(trifluoromethoxy)phenyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl and thiourea groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and thiourea groups enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2S2/c17-11-5-8(15(18,19)20)6-24-13(11)31-7-12(28)26-27-14(30)25-9-1-3-10(4-2-9)29-16(21,22)23/h1-6H,7H2,(H,26,28)(H2,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFKMCRXQIKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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